Cas no 161239-02-7 (b-D-Xylopyranoside,(2R,3R,5R,5aR,5bR,11S,12aR,14bR,15aR)-3,4,5,5a,5b,6,8,10,11,12,12a,13,14b,15-tetradecahydro-2-(1-hydroxy-1-methylethyl)-5,5b,12,12,14b-pentamethyl-2H-3,15a-epoxybenzo[4',5']cyclohept[1',2':4,5]indeno[2,1-b]oxepin-11-yl)

b-D-Xylopyranoside,(2R,3R,5R,5aR,5bR,11S,12aR,14bR,15aR)-3,4,5,5a,5b,6,8,10,11,12,12a,13,14b,15-tetradecahydro-2-(1-hydroxy-1-methylethyl)-5,5b,12,12,14b-pentamethyl-2H-3,15a-epoxybenzo[4',5']cyclohept[1',2':4,5]indeno[2,1-b]oxepin-11-yl structure
161239-02-7 structure
Product Name:b-D-Xylopyranoside,(2R,3R,5R,5aR,5bR,11S,12aR,14bR,15aR)-3,4,5,5a,5b,6,8,10,11,12,12a,13,14b,15-tetradecahydro-2-(1-hydroxy-1-methylethyl)-5,5b,12,12,14b-pentamethyl-2H-3,15a-epoxybenzo[4',5']cyclohept[1',2':4,5]indeno[2,1-b]oxepin-11-yl
CAS番号:161239-02-7
MF:C35H52O8
メガワット:600.783915007076
CID:1340932
Update Time:2024-03-01

b-D-Xylopyranoside,(2R,3R,5R,5aR,5bR,11S,12aR,14bR,15aR)-3,4,5,5a,5b,6,8,10,11,12,12a,13,14b,15-tetradecahydro-2-(1-hydroxy-1-methylethyl)-5,5b,12,12,14b-pentamethyl-2H-3,15a-epoxybenzo[4',5']cyclohept[1',2':4,5]indeno[2,1-b]oxepin-11-yl 化学的及び物理的性質

名前と識別子

    • b-D-Xylopyranoside,(2R,3R,5R,5aR,5bR,11S,12aR,14bR,15aR)-3,4,5,5a,5b,6,8,10,11,12,12a,13,14b,15-tetradecahydro-2-(1-hydroxy-1-methylethyl)-5,5b,12,12,14b-pentamethyl-2H-3,15a-epoxybenzo[4',5']cyclohept[1',2':4,5]indeno[2,1-b]oxepin-11-yl
    • b-D-Xylopyranoside, (3b,16a,23R,24R)-16,23:16,24-diepoxy-25-hydroxy-B(9a)-homo-19-norlanosta-1(10),7,9(11)-trien-3-yl
    • Cimicinol
    • b-D-Xylopyranoside,(2R,3R,5R,5aR,5bR,11S,12aR,14bR,15aR)-3,4,5,5a,5b,6,8,10,11,12,12a,13,14b,15-tetradecahydro-2-(1-hydroxy-1
    • b-D-Xylopyranoside,(2R,3R,5R,5aR,5bR,11S,12aR,14bR,15aR)-3,4,5,5a,5b,6,8,10,11,12,12a,13,14b,15-tetradecahydro-2-(1-hydroxy-1-methylethyl)-5,5b,12,12,14b-pentamethyl-2H-3,15a-epoxybenzo[4',5']cyclohep
    • インチ: 1S/C35H52O8/c1-18-14-24-29(32(4,5)39)43-35(42-24)17-34(7)22-10-9-21-19(15-20(22)12-13-33(34,6)28(18)35)8-11-25(31(21,2)3)41-30-27(38)26(37)23(36)16-40-30/h8,10,12,18,21,23-30,36-39H,9,11,13-17H2,1-7H3/t18-,21-,23-,24-,25+,26+,27-,28-,29-,30+,33-,34+,35-/m1/s1
    • InChIKey: YPGMQGITTGQZFY-FOVWXURSSA-N
    • ほほえんだ: O1[C@@]2([H])[C@]([H])(C(C([H])([H])[H])(C([H])([H])[H])O[H])O[C@]31C([H])([H])[C@@]1(C([H])([H])[H])C4=C([H])C([H])([H])[C@@]5([H])C(C([H])([H])[H])(C([H])([H])[H])[C@]([H])(C([H])([H])C([H])=C5C([H])([H])C4=C([H])C([H])([H])[C@]1(C([H])([H])[H])[C@@]3([H])[C@]([H])(C([H])([H])[H])C2([H])[H])O[C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])(C([H])([H])O1)O[H])O[H])O[H]

計算された属性

  • 水素結合ドナー数: 4
  • 水素結合受容体数: 8
  • 重原子数: 43
  • 疎水性パラメータ計算基準値(XlogP): 4.623

b-D-Xylopyranoside,(2R,3R,5R,5aR,5bR,11S,12aR,14bR,15aR)-3,4,5,5a,5b,6,8,10,11,12,12a,13,14b,15-tetradecahydro-2-(1-hydroxy-1-methylethyl)-5,5b,12,12,14b-pentamethyl-2H-3,15a-epoxybenzo[4',5']cyclohept[1',2':4,5]indeno[2,1-b]oxepin-11-yl 関連文献

推奨される供給者
Hebei Liye chemical Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Liye chemical Co.,Ltd
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
TAIXING JOXIN BIO-TEC CO.,LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
TAIXING JOXIN BIO-TEC CO.,LTD.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司